1,2-Didecanoyl-sn-glycero-3-phosphate

Descripción

Chemical Classification and Nomenclature

This compound belongs to the glycerophospholipid class of compounds, specifically categorized within the phosphatidic acid subfamily. The compound is systematically named as decanoic acid, (1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester according to established chemical nomenclature protocols. Alternative nomenclature includes 1,2-dicapryl-sn-glycero-3-phosphate and 1,2-didecanoyl-3-sn-phosphatidic acid, reflecting the ten-carbon fatty acid chains derived from decanoic acid.

The compound carries the Chemical Abstracts Service registry number 80164-20-1, providing unique identification within chemical databases. The molecular formula is established as C23H45O8P, with a corresponding molecular weight of 480.57 daltons. When considering the sodium salt form, which is commonly encountered in research applications, the compound is designated as this compound sodium salt with the molecular formula C23H43Na2O8P and molecular weight of 524.536021 daltons.

The nomenclature reflects the stereochemical specificity inherent in the sn-glycero designation, where "sn" indicates stereospecific numbering according to established glycerol stereochemistry conventions. This systematic naming ensures precise identification of the compound's three-dimensional structure and distinguishes it from other positional isomers or stereoisomers that might possess similar molecular formulas.

Structural Characteristics and Stereochemistry

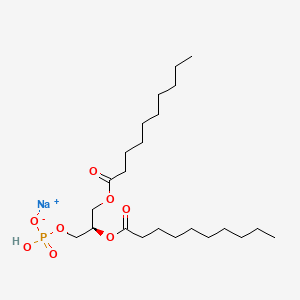

The structural framework of this compound consists of a glycerol backbone with specific substitution patterns that define its chemical and biological properties. At the sn-1 position, a decanoyl (ten-carbon saturated fatty acid) group is attached through an ester linkage, while the sn-2 position similarly bears a decanoyl substituent. The sn-3 position contains a phosphate group, distinguishing this compound from other glycerolipid classes.

The stereochemical configuration follows the R-configuration at the asymmetric center, as indicated by the systematic nomenclature [(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester]. This specific stereochemistry is critical for biological recognition and membrane incorporation processes. The decanoyl chains provide a total of twenty carbon atoms distributed across the two fatty acid substituents, creating a medium-chain phospholipid with distinctive physical properties.

The phosphate group at the sn-3 position exists in an ionized state under physiological conditions, contributing to the compound's anionic character. This ionization state influences membrane interactions and protein binding capabilities. The overall molecular architecture creates an amphiphilic molecule with distinct hydrophilic and hydrophobic regions, enabling membrane incorporation and bilayer formation.

| Structural Component | Position | Chemical Group | Carbon Count |

|---|---|---|---|

| Fatty Acid Chain 1 | sn-1 | Decanoyl | 10 |

| Fatty Acid Chain 2 | sn-2 | Decanoyl | 10 |

| Head Group | sn-3 | Phosphate | - |

| Total Carbons | - | - | 23 |

Position in the Phospholipid Family

This compound occupies a fundamental position within the broader phospholipid family as a member of the phosphatidic acid class. Phosphatidic acids represent the simplest glycerophospholipids, consisting of a glycerol backbone with two fatty acid chains and a phosphate group without additional head group modifications. This structural simplicity positions phosphatidic acids as biosynthetic precursors for more complex phospholipids including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol.

The compound functions as a critical intermediate in phospholipid biosynthesis pathways, where it serves as the direct precursor for diacylglycerol formation through phosphatidic acid phosphatase activity. This enzymatic conversion represents a key regulatory point in lipid metabolism, controlling the balance between membrane phospholipid synthesis and neutral lipid formation. The didecanoyl variant provides researchers with a medium-chain model compound for studying these metabolic processes.

Within membrane systems, this compound contributes approximately 0.25% of total phospholipids in typical biological membranes. However, this proportion can vary significantly depending on cellular metabolic states and signaling requirements. The compound's classification extends beyond structural roles to include functions as a signaling lipid, capable of recruiting cytosolic proteins to membrane surfaces and activating specific ion channels.

Glycerophospholipids, the broader family containing phosphatidic acids, are distinguished by their glycerol backbone and phosphoester linkages. This family encompasses numerous subclasses based on head group modifications, fatty acid compositions, and stereochemical configurations. The didecanoyl phosphatidic acid represents a specific subset characterized by medium-chain saturated fatty acids, providing unique physical properties compared to longer-chain analogues.

Historical Context in Membrane Research

The discovery and characterization of phosphatidic acid phosphatase, the enzyme responsible for converting phosphatidic acids like this compound to diacylglycerols, marked a significant milestone in membrane research. Initial identification of this enzymatic activity occurred in animal tissues during the 1950s, establishing the fundamental importance of phosphatidic acids in cellular metabolism.

Research efforts during the late twentieth century focused on purifying and characterizing phosphatidic acid phosphatase from various sources, with successful purification achieved from Saccharomyces cerevisiae in 1989. This breakthrough required an eight-step purification procedure involving multiple chromatographic techniques, highlighting the technical challenges associated with studying these membrane-associated enzymes. The purified enzyme preparation enabled detailed enzymological studies that established the magnesium-dependent nature of phosphatidic acid dephosphorylation.

A remarkable discovery occurred in 2005 when frozen enzyme samples from 1993 retained full enzymatic activity, leading to mass spectrometric identification of the phosphatidic acid phosphatase gene. This serendipitous finding connected decades of biochemical research with molecular genetic approaches, revealing that the enzyme product shared homology with mammalian lipin proteins involved in fat regulation.

Contemporary membrane research has expanded understanding of phosphatidic acids beyond their metabolic roles to encompass signaling functions. Studies have demonstrated that phosphatidic acids can regulate membrane transport events, influence membrane curvature, and serve as lipid ligands for ion channel activation. The medium-chain didecanoyl variant has proven particularly valuable for these studies due to its enhanced solubility and simplified analytical characterization compared to longer-chain analogues.

Recent investigations have utilized didecanoyl phosphatidic acid derivatives to study membrane permeability transitions and protocell evolution. These studies revealed that increasing phospholipid content in membrane systems significantly affects permeability to nutrients and metabolic building blocks, providing insights into early cellular evolution and the transition from primitive to modern membrane compositions.

Propiedades

IUPAC Name |

sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHWEENUNNUSBE-ZMBIFBSDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677130 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321883-64-1 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Acyl Thioesters (Decanoyl Donors)

- Fatty acids (decanoyl acid) are converted to acyl thioesters, which serve as activated acyl donors.

- The reaction involves coupling decanoic acid with thiocholine chloride using carbodiimide chemistry:

- Reagents: 4-Dimethylaminopyridine (DMAP), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC- HCl).

- Conditions: Reaction in dichloromethane (CH2Cl2) at 0 °C under argon for 30 minutes, followed by addition to thiocholine chloride at −78 °C and stirring at room temperature for 4 hours.

- Purification is achieved by silica gel column chromatography.

- This step yields 2-(decanoylthio)-N,N,N-trimethylethan-1-aminium chloride, the acyl donor for subsequent transacylation.

Transacylation Reaction to Form 1,2-Didecanoyl-sn-glycero-3-phosphate

- The key step is the reaction between lysophospholipid 1-decanoyl-2-hydroxy-sn-glycero-3-phosphate and the decanoyl thioester donor.

- Reaction conditions:

- Concentrations: Lysophospholipid at approximately 5 mM (near its critical micelle concentration), acyl donor at 7.5 mM (above its critical micelle concentration).

- Temperature: 37 °C.

- Duration: 5 hours.

- The formation of mixed micelles is crucial for the reaction to proceed efficiently, as it facilitates the proximity and orientation of reactants for transacylation.

- Under these conditions, an 83% yield of this compound is obtained, demonstrating high efficiency of the enzyme-free synthesis.

Reaction Mechanism Insights

- The reaction proceeds via nucleophilic attack of the hydroxyl group at the sn-2 position of the lysophospholipid on the acyl thioester carbonyl carbon.

- The thioester bond is more reactive than typical esters, enabling acyl transfer without enzymatic catalysis.

- Mixed micelle formation is essential to overcome the hydrophobic barrier and to bring the acyl donor and lysophospholipid into a reactive environment.

- This mechanism mimics natural phospholipid biosynthesis but bypasses enzymatic pathways.

Data Table: Summary of Preparation Parameters and Outcomes

| Step | Reagents/Conditions | Concentration (mM) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acyl thioester synthesis | Decanoic acid, DMAP, EDC- HCl, thiocholine chloride | 1.3 (acid), 1.2 (thiocholine) | 0 to RT | 4 | Not specified | Purified by silica gel chromatography |

| Transacylation to phospholipid | Lysophospholipid + 2-(decanoylthio)-N,N,N-trimethylethan-1-aminium chloride | 5 (lysophospholipid), 7.5 (acyl donor) | 37 | 5 | 83 | Requires mixed micelle formation for efficiency |

Additional Notes and Research Findings

- Attempts to perform the transacylation at lower concentrations or without micelle formation resulted in negligible product formation, emphasizing the role of self-assembly in the reaction.

- The enzyme-free method offers a simplified, scalable approach to synthesize phospholipids with defined acyl chains, useful for biochemical studies and industrial applications.

- This approach avoids the complexity and cost of enzymatic synthesis and allows for the incorporation of non-natural fatty acids if desired.

- Structural confirmation of the product is typically performed by NMR and mass spectrometry, confirming the diacyl phospholipid structure.

- The method aligns with green chemistry principles by using aqueous media and mild conditions.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Didecanoyl-sn-glycero-3-phosphate can undergo various chemical reactions, including:

Oxidation: The fatty acid chains can be oxidized to form hydroperoxides and other oxidative products.

Reduction: The phosphate group can be reduced to form phosphonates.

Substitution: The phosphate group can participate in nucleophilic substitution reactions to form different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.

Major Products

Oxidation: Hydroperoxides and aldehydes.

Reduction: Phosphonates and phosphites.

Substitution: Phospholipid derivatives with modified head groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,2-Didecanoyl-sn-glycero-3-phosphate features a glycerol backbone with two decanoyl fatty acid chains esterified at the first and second positions, and a phosphate group attached to the third position. Its molecular formula is with a molecular weight of 466.57 g/mol. The compound's specific structure influences its interactions within lipid bilayers, making it particularly useful in various applications.

Chemistry

- Model Compound for Phospholipids : DDGP serves as a model compound for studying the behavior of phospholipids in different environments. Its ability to form stable bilayers is essential for understanding lipid dynamics.

- Synthetic Pathways : The synthesis involves the esterification of glycerol with decanoic acid followed by phosphorylation, which highlights its chemical versatility.

Biology

- Cell Membrane Dynamics : DDGP is employed to investigate lipid-protein interactions and the dynamics of cell membranes. It aids in elucidating how lipids influence membrane fluidity and stability .

- Lipid Metabolism Studies : Research indicates that DDGP can impact lipid metabolism pathways, providing insights into cellular processes related to energy storage and signaling.

Medicine

- Drug Delivery Systems : One of the most significant applications of DDGP is in drug delivery technologies. It forms liposomes that encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities .

- Case Study : In vitro studies demonstrated that liposomes made from DDGP significantly increased the intracellular accumulation of drugs like ritonavir by inhibiting P-glycoprotein (P-gp), a transporter involved in drug metabolism.

- In Vivo Studies : Research on male Wistar rats showed that pre-treatment with DDGP resulted in over a tenfold increase in plasma levels of ritonavir, indicating its potential as an effective drug delivery enhancer.

Industry

- Cosmetics and Personal Care Products : Due to its emulsifying properties, DDGP is utilized in formulating cosmetics and personal care products, enhancing texture and stability.

- Biotechnology Applications : In biotechnology, it is used to study protein interactions and lipid bilayer mechanics, contributing to advancements in membrane technology .

Mecanismo De Acción

The mechanism of action of 1,2-Didecanoyl-sn-glycero-3-phosphate involves its incorporation into cellular membranes, where it influences membrane fluidity and curvature. It can act as a precursor for the synthesis of other phospholipids and signaling molecules. The compound interacts with specific proteins and enzymes, modulating their activity and thereby affecting various cellular processes.

Comparación Con Compuestos Similares

Structural Analogs: Varying Acyl Chain Lengths

PA derivatives with different acyl chain lengths exhibit distinct biophysical properties, such as phase transition temperatures and membrane fluidity. Below is a comparative analysis (Table 1):

Table 1: Structural analogs of PA(10:0/10:0) with varying acyl chains

Key Findings :

- Shorter chains (C8:0) : Increase membrane fluidity and lower phase transition temperatures (Tₘ), making them ideal for studies requiring flexible bilayers .

- Longer chains (C16:0) : Form rigid, ordered membranes with higher Tₘ, suitable for stable liposome formulations .

- C10:0 (PA(10:0/10:0)) : Balances fluidity and stability, often used to mimic bacterial membranes or study lipid-protein interactions .

Functional Analogs: Varying Head Groups

The head group determines charge, solubility, and biological function. PA(10:0/10:0) is compared to phosphocholine, phosphatidylglycerol (PG), and cytidine diphosphate (CDP) derivatives below (Table 2):

Table 2: Functional analogs of PA(10:0/10:0) with different head groups

Key Findings :

- PA(10:0/10:0) : Negatively charged, interacts with cationic proteins (e.g., kinases) and metal ions .

- Phosphocholine (PC) : Zwitterionic head group enhances biocompatibility, widely used in FDA-approved liposomal drugs .

- Phosphatidylglycerol (PG) : Anionic charge stabilizes bacterial membranes and improves siRNA delivery in liposomes .

- CDP-DG : A high-energy intermediate in phospholipid biosynthesis (e.g., cardiolipin synthesis) .

Actividad Biológica

1,2-Didecanoyl-sn-glycero-3-phosphate (DDGP) is a phospholipid that plays a crucial role in cellular signaling and membrane dynamics. It is a glycerophospholipid characterized by two decanoyl fatty acid chains and a phosphate group attached to the glycerol backbone. This compound has garnered attention for its biological activities, particularly in relation to enzyme regulation and cellular processes.

- Molecular Formula : CHOP

- Molecular Weight : 406.57 g/mol

- CAS Number : 321883-64-1

- Physical State : Typically exists as a sodium salt in laboratory settings.

Enzymatic Interactions

This compound is involved in several enzymatic reactions, particularly those catalyzed by diacylglycerol kinases (DGKs). DGKs phosphorylate diacylglycerols to produce phosphatidic acid, which is a critical signaling molecule in various cellular pathways.

Key Enzymes:

- Diacylglycerol Kinase Beta (DGKB) : Converts DDGP into phosphatidic acid while utilizing ATP .

- Diacylglycerol Kinase Zeta (DGKZ) : Also catalyzes the phosphorylation of DDGP, contributing to lipid signaling pathways .

Signaling Pathways

DDGP participates in various signaling pathways that regulate cell growth, differentiation, and apoptosis. Its role as a precursor for phosphatidic acid places it at the nexus of lipid signaling and cellular response mechanisms.

Case Studies

- Role in Immune Response :

- Regulation of Enzyme Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 1,2-Didecanoyl-sn-glycero-3-phosphate with high purity?

Synthesis typically involves enzymatic or chemical acylation of sn-glycero-3-phosphate. For chemical synthesis:

- Step 1 : React sn-glycero-3-phosphate with decanoyl chloride in anhydrous conditions using a catalyst like 4-dimethylaminopyridine (DMAP).

- Step 2 : Purify the product via reverse-phase HPLC, as described for structurally similar phosphatidic acids (PA) .

- Purity Validation : Use HPLC with evaporative light scattering detection (ELSD) to confirm >95% purity, a standard method for lipid analysis .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify acyl chain positions and phosphate group connectivity. Compare with published spectra for PA analogs .

- Mass Spectrometry (MS) : Use high-resolution MS (e.g., MALDI-TOF or ESI-MS) to confirm the molecular ion peak at m/z 579.3 (calculated for ) .

Q. What are the standard storage conditions to maintain the stability of this compound?

- Store lyophilized PA(10:0/10:0) at −20°C under inert gas (argon or nitrogen) to prevent oxidation.

- Avoid repeated freeze-thaw cycles, which can degrade acyl chains. Stability data for analogous PAs (e.g., 1,2-dioleoyl-PA) suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can this compound be used to study lipid bilayer dynamics in model membranes?

- Experimental Design : Incorporate PA(10:0/10:0) into unilamellar vesicles (ULVs) via thin-film hydration. Use dynamic light scattering (DLS) to monitor vesicle size and fluorescence anisotropy to assess membrane fluidity.

- Key Consideration : The shorter decanoyl chains (10:0) may increase membrane fluidity compared to longer-chain PAs (e.g., 1,2-distearoyl-PA), as seen in studies with phosphatidylcholines .

Q. How should researchers address contradictory data on PA(10:0/10:0)’s phase behavior in mixed lipid systems?

- Data Contradiction Example : Discrepancies in phase transition temperatures () may arise from differences in hydration buffers or lipid ratios.

- Resolution Strategy :

Q. What protocols optimize the use of PA(10:0/10:0) in enzyme kinetics studies (e.g., phospholipase D assays)?

- Substrate Preparation : Disperse PA(10:0/10:0) in Triton X-100 micelles (critical micelle concentration = 0.2 mM) to ensure solubility.

- Activity Assay : Monitor phosphate release via malachite green assay. Note that shorter acyl chains may enhance enzymatic accessibility compared to saturated analogs .

Q. How can researchers mitigate oxidation or hydrolysis during experimental workflows?

- Preventive Measures :

- Quality Control : Regularly analyze samples via TLC or LC-MS to detect degradation products .

Methodological Notes

- Critical Tools : HPLC-ELSD for purity, DSC for phase behavior, and fluorescence-based assays for membrane interaction studies.

- Data Interpretation : Cross-reference findings with studies on PA analogs (e.g., 1,2-dioleoyl-PA , 1,2-dipalmitoyl-PA ) to contextualize results.

- Safety : Follow OSHA guidelines for handling lipid dispersions; use fume hoods when working with organic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.